molecular formula C18H13ClO2S B5455173 4-(4'-Chlorobenzenesulphonyl)biphenyl CAS No. 30787-28-1

4-(4'-Chlorobenzenesulphonyl)biphenyl

Cat. No.: B5455173
CAS No.: 30787-28-1
M. Wt: 328.8 g/mol
InChI Key: UQLJEOCABMCPFW-UHFFFAOYSA-N
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Description

4-(4’-Chlorobenzenesulphonyl)biphenyl is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a chlorobenzenesulphonyl group attached to one of the phenyl rings

Scientific Research Applications

4-(4’-Chlorobenzenesulphonyl)biphenyl has several scientific research applications:

Safety and Hazards

“4-[(4-chlorophenyl)sulfonyl]biphenyl” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07 . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Chlorobenzenesulphonyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

Industrial production of 4-(4’-Chlorobenzenesulphonyl)biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4’-Chlorobenzenesulphonyl)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation reactions can produce biphenyl quinones .

Mechanism of Action

The mechanism of action of 4-(4’-Chlorobenzenesulphonyl)biphenyl involves its interaction with specific molecular targets. The biphenyl core can interact with various enzymes and receptors, modulating their activity. The chlorobenzenesulphonyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4’-Chlorobenzenesulphonyl)biphenyl is unique due to the presence of the chlorobenzenesulphonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2S/c19-16-8-12-18(13-9-16)22(20,21)17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLJEOCABMCPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348082
Record name 4-(4'-chlorobenzenesulphonyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30787-28-1
Record name 4-(4'-chlorobenzenesulphonyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-CHLORO-BENZENESULFONYL)-BIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of biphenyl (10 g, 0.065 mol) and 4-chlorobenzenesulphonyl chloride (13.69 g, 0.065 mol) in trichlorobenzene (3 mL) was heated with stirring to 110° C. Anhydrous ferric chloride (0.05 g, 0.0003 mmol) was added and stirring was continued at 150° C. for 16 h. The cooled solid was stirred with methanol (200 mL). The product was filtered, washed with methanol, dried, and recrystallised from acetic acid to give 4-(4′-chlorobenzenesulphonyl)biphenyl (13.9 g, 65%); m.p. 169° C. (lit. 171-173° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.69 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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